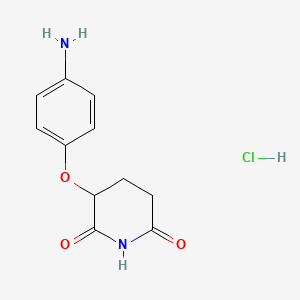
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is also a basic building block for making protein degrader libraries .
Métodos De Preparación
The preparation of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:
Starting Material: The synthesis begins with L-Glutamine.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by 4-dimethylaminopyridine, N-carbonyl dimidazoles cyclize to form tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness, making it suitable for industrial production.
Análisis De Reacciones Químicas
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:
Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions.
Reductive Amination: The compound is amenable to linker attachment via reductive amination.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of functional groups suggests potential reactivity under appropriate conditions.
Common reagents used in these reactions include 4-dimethylaminopyridine for catalysis and various carboxyl linkers for conjugation. The major products formed are typically linked derivatives used in protein degrader libraries .
Aplicaciones Científicas De Investigación
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for developing protein degrader libraries.
Biology: The compound is used in the development of Thalidomide-based PROTACs, which are small molecules designed for targeted protein degradation.
Medicine: PROTACs developed using this compound have potential therapeutic applications in targeting and degrading disease-causing proteins.
Industry: The compound’s ability to conjugate with carboxyl linkers makes it valuable in the synthesis of various functionalized molecules
Mecanismo De Acción
The mechanism of action of 3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. Cereblon is a protein that forms part of the E3 ubiquitin ligase complex, which tags proteins for degradation. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
3-(4-Aminophenoxy)piperidine-2,6-dione hydrochloride can be compared with other similar compounds such as:
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: Another functionalized cereblon ligand used for developing protein degrader building blocks.
Thalidomide: A well-known cereblon ligand used in the development of PROTACs.
Lenalidomide: A derivative of Thalidomide with similar applications in targeted protein degradation.
The uniqueness of this compound lies in its specific functional groups that allow for rapid conjugation and its role in the development of advanced PROTACs .
Propiedades
Fórmula molecular |
C11H13ClN2O3 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
3-(4-aminophenoxy)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c12-7-1-3-8(4-2-7)16-9-5-6-10(14)13-11(9)15;/h1-4,9H,5-6,12H2,(H,13,14,15);1H |
Clave InChI |
GRYAACWIVUIMPB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1OC2=CC=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


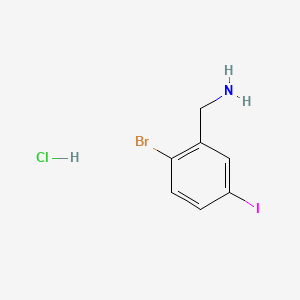
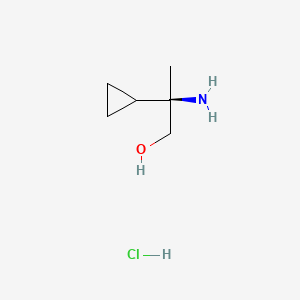
![6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
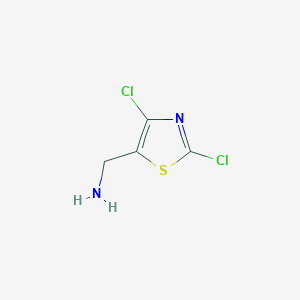

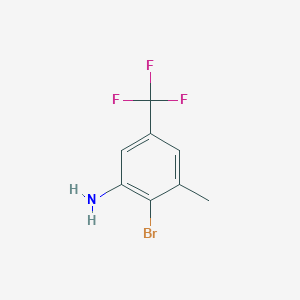
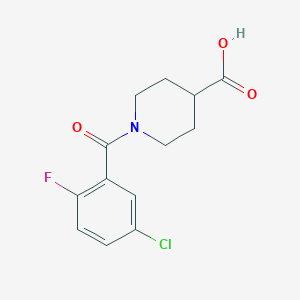
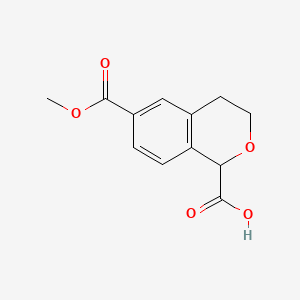
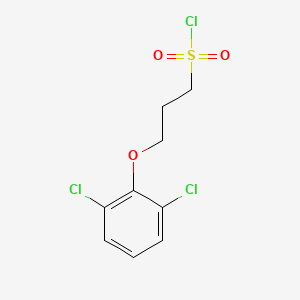
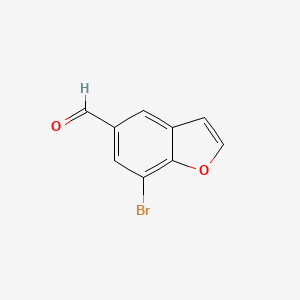
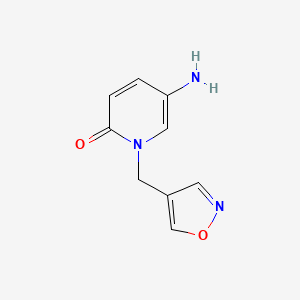
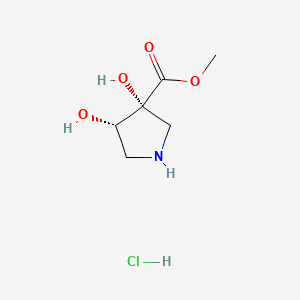
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

